
5-((Decyloxy)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Decyloxy)methyl)quinolin-8-ol is a quinoline derivative with the molecular formula C20H29NO2. This compound is known for its unique structure, which includes a quinoline ring substituted with a decyloxy methyl group at the 5-position and a hydroxyl group at the 8-position.
準備方法
The synthesis of 5-((Decyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with a decyloxy methyl group. One common method involves the reaction of quinolin-8-ol with decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
化学反応の分析
5-((Decyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This reaction typically requires hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The decyloxy methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the quinoline ring produces tetrahydroquinoline derivatives .
科学的研究の応用
5-((Decyloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Materials Science: Quinoline derivatives can be used as ligands in coordination chemistry, leading to the development of new materials with unique electronic and optical properties.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other quinoline-based compounds, which have applications in dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of 5-((Decyloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death .
In materials science, the compound may act as a ligand, coordinating with metal ions to form complexes with specific electronic or optical properties .
類似化合物との比較
5-((Decyloxy)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
Quinolin-8-ol: The parent compound without the decyloxy methyl group. It has similar chemical properties but lacks the hydrophobic decyloxy chain.
Chloroquine: A well-known antimalarial drug with a quinoline core. It has different substituents that confer its antimalarial activity.
Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxyl group at the 2-position.
特性
CAS番号 |
112523-52-1 |
|---|---|
分子式 |
C20H29NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
5-(decoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-15-23-16-17-12-13-19(22)20-18(17)11-10-14-21-20/h10-14,22H,2-9,15-16H2,1H3 |
InChIキー |
KMBXYOFCAYVVAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



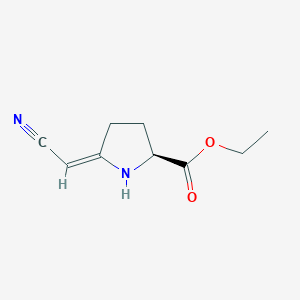
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
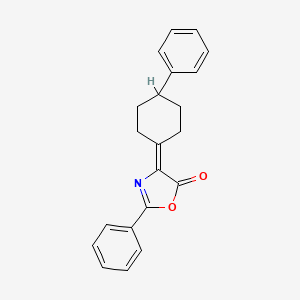
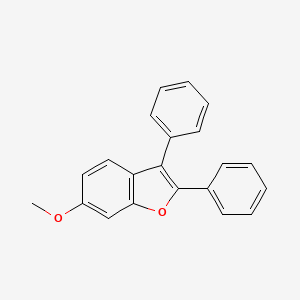
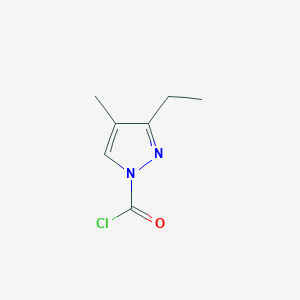
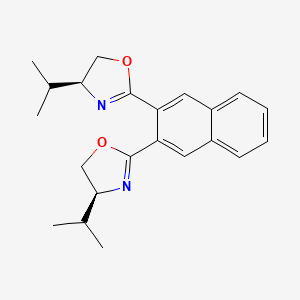

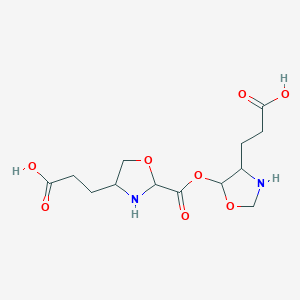
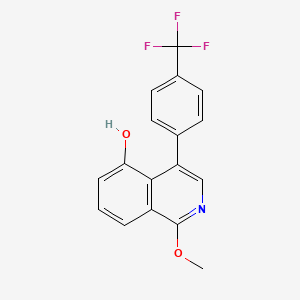
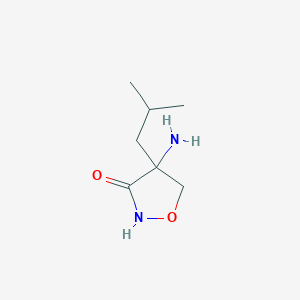

![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
